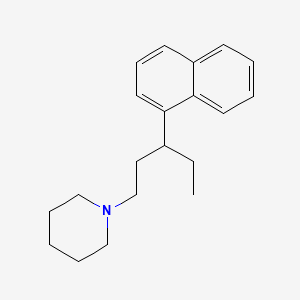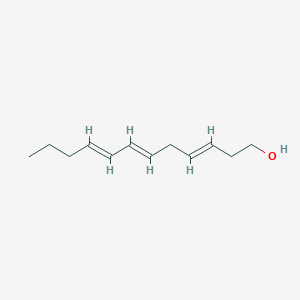
3,6,8-Dodecatrien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,8-Dodecatrien-1-ol is an aliphatic alcohol with the molecular formula C₁₂H₂₀O. It is known for its role as a trail-following pheromone in certain termite species, such as Reticulitermes lucifugus grassei and Reticulitermes santonensis . This compound is characterized by its three conjugated double bonds and a hydroxyl group at the terminal position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Dodecatrien-1-ol typically involves the use of aliphatic precursors and specific reaction conditions to ensure the formation of the desired triene structure. One common method involves the use of Grignard reagents and subsequent reactions to introduce the double bonds and hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and controlled oxidation processes. The exact methods can vary depending on the desired purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,8-Dodecatrien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of dodecatrienal or dodecatrienoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecatrienyl chloride.
Wissenschaftliche Forschungsanwendungen
3,6,8-Dodecatrien-1-ol has several scientific research applications:
Chemistry: Used as a model compound for studying aliphatic alcohols and their reactions.
Industry: Used in the synthesis of other complex organic compounds and as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 3,6,8-Dodecatrien-1-ol involves its interaction with specific receptors in the target organisms. In termites, it binds to olfactory receptors, triggering a trail-following behavior. The molecular targets include olfactory receptor neurons that are sensitive to the compound’s structure and concentration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z,Z,E)-3,6,8-Dodecatrien-1-ol: Another isomer with similar pheromone activity.
(Z)-Dodec-3-en-1-ol: A monoene alcohol with pheromone properties.
Neocembrene: A diterpene with trail-following pheromone activity in termites.
Uniqueness
3,6,8-Dodecatrien-1-ol is unique due to its specific structure with three conjugated double bonds and its role as a trail-following pheromone in multiple termite species. Its ability to function both as a trail-following and sex pheromone highlights its versatility in chemical communication .
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(3E,6E,8E)-dodeca-3,6,8-trien-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6+,10-9+ |
InChI-Schlüssel |
KWVQYNPBWXUHHT-ZYXMWXIMSA-N |
Isomerische SMILES |
CCC/C=C/C=C/C/C=C/CCO |
Kanonische SMILES |
CCCC=CC=CCC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


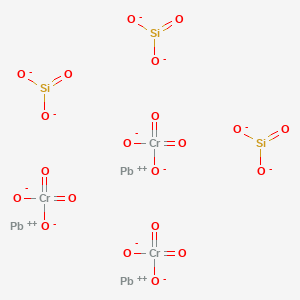
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
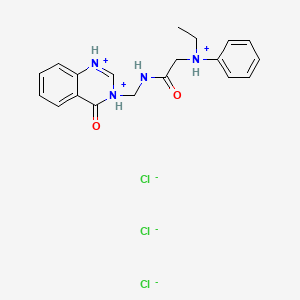
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

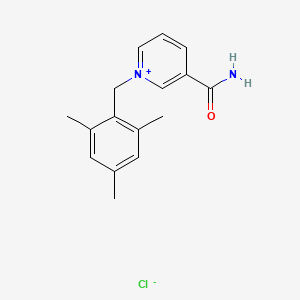
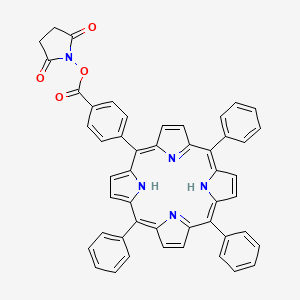

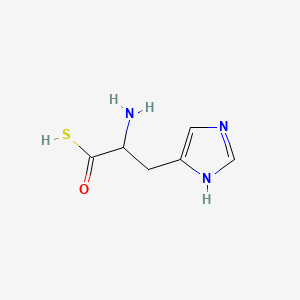
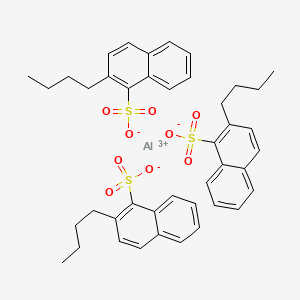
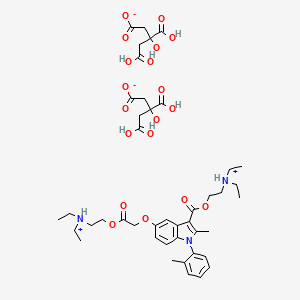
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
